3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Description
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Mechanism of Action
Target of Action
Compounds with similar structures, such as allylboronic acid pinacol ester , are known to act as nucleophiles in the catalytic allylation of simple ketoimines .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds. It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions and olefin metathesis . These reactions are fundamental in organic chemistry and are involved in the synthesis of many complex organic compounds.
Action Environment
The efficacy and stability of 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability.
Properties
IUPAC Name |
3-prop-2-enyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h6,8-10H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVUFETWFCHHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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